2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-(((2-methylphenoxy)acetyl)amino)benzoate
- 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol EP impurity D)
Uniqueness
Compared to similar compounds, 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and the presence of the thiazole ring.
Properties
Molecular Formula |
C15H20N4O3S2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O3S2/c1-8-10(3)23-14(16-8)18-13(21)12-9(2)17-15(24-12)19(11(4)20)6-7-22-5/h6-7H2,1-5H3,(H,16,18,21) |
InChI Key |
WIVSKUOTXTXQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N(CCOC)C(=O)C)C)C |
Origin of Product |
United States |
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